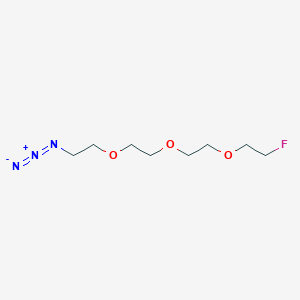
Azido-PEG3-flouride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azido-PEG3-flouride is a compound that features a polyethylene glycol (PEG) spacer with an azide group and a fluorine atom. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a valuable reagent in various chemical reactions, particularly in Click Chemistry. The azide group can react with alkyne, BCN, and DBCO to form stable triazole linkages .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azido-PEG3-flouride can be synthesized through a series of chemical reactions involving the introduction of the azide group and the fluorine atom into the PEG chain. One common method involves the reaction of PEG with azido compounds under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or dimethyl formamide (DMF) and is carried out at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The compound is often produced in reagent grade for research purposes and is stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Azido-PEG3-flouride undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
- Alkynes
- BCN (Bicyclo[6.1.0]nonyne)
- DBCO (Dibenzocyclooctyne)
These reactions are typically carried out in solvents like DMSO or DMF at room temperature .
Major Products Formed
The major products formed from these reactions are triazole linkages, which are stable and useful in various applications, including bioconjugation and material science .
Wissenschaftliche Forschungsanwendungen
Azido-PEG3-flouride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Click Chemistry to form stable triazole linkages.
Biology: Employed in bioconjugation reactions to label proteins and other biomolecules.
Medicine: Utilized in drug delivery systems due to its hydrophilic properties and ability to form stable linkages.
Industry: Applied in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of Azido-PEG3-flouride involves the specific reaction of the azide group with thiol groups on proteins or peptides, forming stable covalent bonds. This crosslinking ability makes it a valuable tool in bioconjugation reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azido-PEG3-amine: Contains an azide group and an amine group, used in similar bioconjugation reactions.
Azido-PEG3-acid: Features an azide group and a carboxylic acid group, reactive with primary amine groups.
Uniqueness
Azido-PEG3-flouride is unique due to the presence of the fluorine atom, which can impart additional properties such as increased stability and reactivity in certain chemical environments .
Eigenschaften
Molekularformel |
C8H16FN3O3 |
|---|---|
Molekulargewicht |
221.23 g/mol |
IUPAC-Name |
1-azido-2-[2-[2-(2-fluoroethoxy)ethoxy]ethoxy]ethane |
InChI |
InChI=1S/C8H16FN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |
InChI-Schlüssel |
PAFRRASHGCWMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCF)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-(isobutylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13718906.png)
![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxy-benzoic acid tert-butyl ester](/img/structure/B13718917.png)
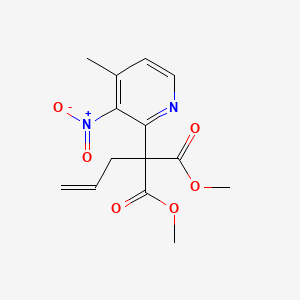

![tert-Butyl 3-{[(4-ethynylphenyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13718935.png)
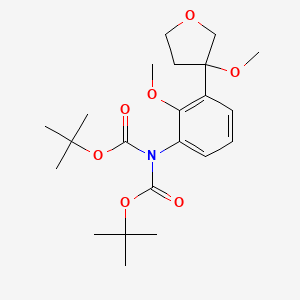
![3-[4-(Benzyloxy)-3-indolyl]-1-propanamine](/img/structure/B13718943.png)
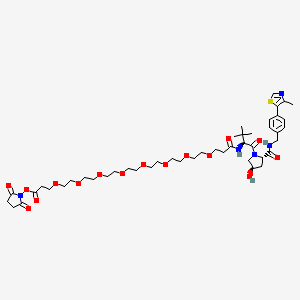


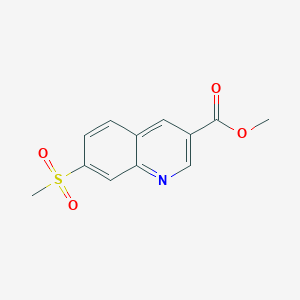

![4-(3,3-Difluoropyrrolidin-1-yl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13718977.png)
